Indeloxazine
Description
Historical Trajectory of Indeloxazine Research
This compound, known by trade names such as Elen and Noin, was first marketed in Japan and South Korea by Yamanouchi Pharmaceutical Co., Ltd. between 1988 and 1998 wikipedia.org. Its initial application focused on treating psychiatric symptoms associated with cerebrovascular diseases, including depression stemming from strokes, emotional disturbances, and avolition wikipedia.org. The compound was later withdrawn from the market, reportedly due to insufficient efficacy wikipedia.org.
Early research into this compound centered on its antidepressant and cerebral activating properties nih.govtandfonline.comkarger.comnih.gov. Investigations explored its impact on learning behaviors and central monoaminergic systems, aiming to elucidate its therapeutic potential in conditions like cerebral ischemia and anxiety nih.govontosight.airesearchgate.netkarger.com. The study of its optical isomers also formed part of the research landscape, seeking to understand stereochemical influences on its pharmacological activity researchgate.netmedchemexpress.cnmdpi.com.
Academic Relevance and Research Niche within Neuropharmacology
This compound holds academic relevance within neuropharmacology due to its complex and multi-target mechanism of action. It functions as a serotonin (B10506) releasing agent, a norepinephrine (B1679862) reuptake inhibitor (NRI), and an NMDA receptor antagonist wikipedia.org. Furthermore, it has been observed to enhance acetylcholine (B1216132) release in the rat forebrain, a process linked to the activation of the 5-HT4 receptor through its serotonergic activity wikipedia.orgresearchgate.netmedchemexpress.com.
This broad pharmacological profile has led to its investigation for nootropic, neuroprotective, anticonvulsant, and antidepressant-like effects in preclinical models wikipedia.orgkarger.com. Its research niche encompasses the study of cognition enhancement, neuroprotection, and the treatment of mood disorders and cerebrovascular conditions wikipedia.orgnih.govontosight.aioup.comeurekaselect.comnih.gov. This compound is often discussed alongside other antidepressants and cerebral activators, highlighting its position within the broader field of psychopharmacology medchemexpress.comeurekaselect.comwikipedia.org. The role of chirality in its activity has also been a point of academic interest mdpi.com.
Conceptual Frameworks Guiding this compound Investigation
The investigation of this compound is underpinned by several conceptual frameworks prevalent in neuropharmacology. Central to its study is the monoamine hypothesis of depression , which posits that imbalances in neurotransmitters like serotonin and norepinephrine contribute to depressive states karger.comwikipedia.org. This compound's ability to modulate these systems aligns with this framework, explaining its antidepressant-like effects wikipedia.orgnih.govkarger.commedchemexpress.com.
Its classification as a cerebral activator and its influence on cholinergic systems connect it to frameworks examining cognitive function, learning, and memory , particularly in contexts of aging and brain injury tandfonline.comkarger.comnih.govresearchgate.netmedchemexpress.cnoup.comeurekaselect.comnih.gov. Research into its mechanism also draws upon frameworks related to ion channel modulation , specifically its role as a potassium channel opener, which influences neuronal excitability ontosight.ai. More broadly, the study of this compound fits within the general neuropharmacological approach of understanding how chemical compounds can alter brain activity to address neurological and psychiatric disorders. The development of robust theoretical frameworks in neuroscience is crucial for integrating the vast amounts of data generated, providing a structure for hypothesis generation and theory development, which is essential for understanding compounds like this compound nih.govarxiv.org.
Data Tables
The research into this compound has yielded specific quantitative findings regarding its pharmacological interactions.
Table 1: Binding Affinities of this compound
| Target Site | Radioligand | Ki Value (nM) |
| Rat Cerebral Cortex | [3H] Citalopram (B1669093) | 22.1 |
| Rat Cerebral Cortex | [3H] Nisoxetine (B1678948) | 18.9 |
Source: nih.gov
Table 2: Changes in Cerebrospinal Fluid (CSF) Monoamine Metabolites and Enzymes in Dementia Patients Following this compound Administration
| Metabolite/Enzyme | Observed Change | Patient Group |
| 5-hydroxyindoleacetic acid (5-HIAA) | Decreased | Dementia patients (after 6-8 weeks of 90 mg/day) |
| 3-methoxy-4-hydroxyphenylglycol (MHPG) | Decreased | Dementia patients (after 6-8 weeks of 90 mg/day) |
| Homovanillic acid (HVA) | No significant change | Dementia patients (after 6-8 weeks of 90 mg/day) |
| Acetylcholinesterase (AChE) | Decreased | Dementia patients (following administration) |
Source: karger.comkarger.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3H-inden-4-yloxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12/h1-4,6,12,15H,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRVGBADLFHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC3=C2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65043-22-3 (hydrochloride) | |
| Record name | Indeloxazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866833 | |
| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60929-23-9 | |
| Record name | Indeloxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60929-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indeloxazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDELOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834M09R1KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Analogs of Indeloxazine
Pioneering Synthetic Routes for Indeloxazine
The initial synthesis of this compound, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, was pioneered by researchers at Yamanouchi Pharmaceutical Co., Ltd. drugfuture.com. The foundational patents for its preparation were filed in the mid-1970s. drugfuture.com The core synthetic strategy involves two key chemical transformations: the formation of an indenyl ether linkage and the subsequent closure to form the morpholine (B109124) ring.
A common pathway begins with an appropriate indene (B144670) precursor, which is used to create the ether linkage with a morpholine precursor. The process for creating the hydrochloride salt involves reacting the resulting 2-(3H-inden-4-yloxymethyl)morpholine with hydrochloric acid. Industrial production methods are optimized for high yield and purity through controlled reaction conditions. This foundational work established the racemic mixture of this compound as a novel psychopharmacological agent. dss.go.th
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
This compound possesses a chiral center, meaning it exists as a pair of enantiomers (non-superimposable mirror images). mdpi.comphysicsandmathstutor.com The original compound was developed and marketed as a racemic mixture, which is a 1:1 combination of its two optical isomers. physicsandmathstutor.comnih.gov However, research has shown that these isomers have distinct pharmacological profiles, leading to significant interest in their individual synthesis and separation. nih.gov
The two enantiomers of this compound are the (+)-isomer and the (-)-isomer. The (+)-isomer has been identified as (R)-2-[(1H-inden-7-yloxy)methyl]morpholine, also known by the code AS1069562. nih.gov The distinct biological activities of the enantiomers necessitate methods to obtain them in their pure forms.
Table 1: Properties of this compound Optical Isomers
| Isomer | Chemical Name | Primary Pharmacological Activity |
|---|---|---|
| (+)-Isomer | (R)-2-[(1H-inden-7-yloxy)methyl]morpholine | Potent 5-HT uptake inhibition. nih.govnih.gov |
| (-)-Isomer | (S)-2-[(1H-inden-7-yloxy)methyl]morpholine | Potent norepinephrine (B1679862) (NE) uptake inhibition. nih.gov |
The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. wikipedia.org For this compound, specific methods for the synthesis and resolution of its isomers were reported in 1985. drugfuture.com Generally, there are two primary approaches to obtaining enantiomerically pure compounds: stereoselective synthesis, which aims to create only one specific enantiomer, or the separation of a pre-existing racemic mixture. mdpi.com
Common methodologies for enantiomeric separation that are applicable to compounds like this compound include:
Diastereomeric Salt Crystallization : This classical method involves reacting the racemic mixture with a pure chiral compound, known as a resolving agent (e.g., tartaric acid), to form a pair of diastereomeric salts. wikipedia.orgyoutube.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. youtube.comamazonaws.com The resolving agent is then chemically removed to yield the pure enantiomer. wikipedia.org
Chiral Chromatography : This is a powerful technique for separating enantiomers. symeres.com It utilizes a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC or SFC) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govmdpi.com
Assessing the enantiomeric purity is crucial after separation. High-performance liquid chromatography (HPLC) with a chiral column is a standard method for determining the ratio of enantiomers in a sample. nih.govgoogle.com Additionally, specific gas-liquid chromatographic (GLC) assays have been developed for the quantitative analysis of this compound. dss.go.th
Derivatization and Analog Development of this compound
The development of derivatives and analogs of a parent compound is a common strategy in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic properties. Research has been conducted to create derivatives of this compound with potential cerebral-activating and antidepressive properties. tandfonline.com Derivatization can involve the modification of one or more functional groups within the molecule. google.comgoogleapis.com
For this compound, this could include modifications to the indene ring system or the morpholine moiety. The goal of such modifications is to explore the structure-activity relationships (SAR) and potentially develop new chemical entities with enhanced therapeutic profiles. researchgate.net For example, 2-(((1H-Inden-7-yl)oxy)methyl)morpholine is a known analog. cymitquimica.com Broader research into related compounds includes the development of prodrugs, which are chemically modified versions of a drug that are converted into the active form under physiological conditions. google.com
Isotopic Labeling Strategies for this compound Research
Isotopic labeling is an essential tool for studying the metabolic fate, distribution, and mechanism of action of a drug. sigmaaldrich.com This process involves replacing one or more atoms of the compound with their isotope, most commonly a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (B154650) (³H), or a stable heavy isotope like Carbon-13 (¹³C) or Deuterium (²H). sigmaaldrich.comwikipedia.org
A specific synthesis for ¹⁴C-labeled this compound hydrochloride was developed to facilitate metabolic studies. iaea.orgcolab.ws This complex, ten-step synthesis started from potassium [¹⁴C]cyanide and produced the labeled compound with a high specific activity, which is crucial for detection in biological samples. iaea.orgcolab.ws The resulting radiolabeled this compound allows researchers to trace the molecule and its metabolites throughout the body after administration. tandfonline.com
Other standard methods for radiolabeling can also be applied. For example, tritium could be incorporated through the hydrogenation of a suitable precursor using tritium gas, while radioactive iodine could be introduced via a corresponding trialkyltin derivative. google.comgoogle.com These labeling strategies are fundamental to pharmacokinetic and drug metabolism research. nih.gov
Table 2: Details of ¹⁴C-Labeled this compound Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Isotope | Carbon-14 (¹⁴C) | iaea.orgcolab.ws |
| Starting Material | Potassium [¹⁴C]cyanide | iaea.orgcolab.ws |
| Synthesis Length | 10 steps | iaea.orgcolab.ws |
| Specific Activity | 14.9 mCi/mmol | iaea.orgcolab.ws |
| Radiochemical Yield | 42.8% | iaea.org |
Structure Activity Relationships Sar of Indeloxazine and Its Analogs
Fundamental Principles of Indeloxazine SAR
The structure-activity relationship (SAR) of a molecule describes how its chemical structure correlates with its biological activity. wikipedia.org For this compound, the core structure consists of an indene (B144670) ring linked to a morpholine (B109124) moiety via an ether linkage. wikipedia.org The SAR of this compound and its analogs is determined by the interplay of these structural components. Modifications to either the indene ring or the morpholine ring, as well as the stereochemistry of the molecule, can significantly impact its pharmacological profile. sci-hub.senih.gov The exploration of these relationships is crucial for designing new compounds with potentially enhanced therapeutic properties. oncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.orgresearchgate.net These models are used in medicinal chemistry to predict the activity of new compounds and to understand the physicochemical properties that are important for their biological effects. nih.govchemmethod.com For this compound and its analogs, QSAR studies can help to identify key molecular descriptors that influence its activity. acs.orgijpsr.com
QSAR models often utilize a variety of molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. nih.gov The development of a robust QSAR model involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms to build the predictive model. chemmethod.comfrontiersin.org The predictive power of a QSAR model is assessed through validation techniques, such as cross-validation and external validation. ijpsr.comfrontiersin.org While specific QSAR models for a broad series of this compound analogs are not extensively detailed in the public literature, the principles of QSAR are applicable to this class of compounds to guide the design of new derivatives with improved activity profiles. acs.orgnih.gov
Conformational Analysis and Molecular Dynamics of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com Most drug molecules, including this compound, are flexible and can adopt various conformations. ijpsr.com Understanding the preferred conformations of this compound is important as it can provide insights into how the molecule interacts with its biological targets. ijpsr.com
Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide a detailed picture of the conformational landscape of a molecule like this compound and its interactions with its environment. mdpi.com This information can be used to understand the stability of different conformations and how the molecule might bind to a receptor. mdpi.com While specific, detailed conformational analysis and molecular dynamics studies on this compound are not widely published, these techniques are standard tools in modern drug discovery and would be instrumental in elucidating the precise three-dimensional interactions of this compound with its biological targets. ijpsr.comacs.orgacs.org
Role of the Morpholine Moiety in this compound's Pharmacological Actions
The morpholine ring is a common heterocyclic scaffold found in many bioactive molecules and approved drugs. sci-hub.seresearchgate.net It is often utilized in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties. sci-hub.se The morpholine moiety in this compound is integral to its pharmacological activity. sci-hub.senih.gov This versatile scaffold can influence a molecule's properties in several ways, including its solubility, lipophilicity, and ability to form hydrogen bonds. sci-hub.se
The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, which can be crucial for binding to biological targets. sci-hub.se The ring itself has a balanced lipophilic-hydrophilic profile, which can contribute to desirable drug-like properties. sci-hub.se In many instances, the inclusion of a morpholine ring can enhance the activity and selectivity of a compound, or provide pharmacokinetic benefits. sci-hub.se For some enzyme inhibitors, the morpholine moiety is an essential part of the pharmacophore, the specific three-dimensional arrangement of atoms or functional groups responsible for the biological activity of a drug molecule. sci-hub.se The metabolic fate of the morpholine ring is also relatively straightforward, often leading to non-toxic metabolites. sci-hub.se
Impact of Indene Ring Modifications on Biological Activity
The indene ring system is a key structural feature of this compound. wikipedia.org Modifications to this part of the molecule can have a significant impact on its biological activity. The indene ring is a bicyclic aromatic hydrocarbon, and its electronic and steric properties can influence how this compound interacts with its biological targets.
Stereochemical Influences on this compound's Activity Profile
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. nih.govmdpi.com The specific three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the pharmacological activity of a drug. mdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the different enantiomers of a drug. mdpi.com
This compound is used clinically as a racemic mixture, which means it contains equal amounts of its two enantiomers, the (+)-isomer and the (-)-isomer. nih.gov However, studies have shown that these enantiomers can have different pharmacological activities. nih.govnih.gov
The (-)-isomer of this compound is a more potent inhibitor of norepinephrine (B1679862) reuptake than the (+)-isomer. nih.gov In contrast, the (+)-isomer is a more potent inhibitor of serotonin (B10506) reuptake. sci-hub.senih.gov This difference in activity between the enantiomers highlights the importance of stereochemistry in the interaction of this compound with its biological targets. The analgesic effects of the (+)-isomer, also known as AS1069562, have been investigated in animal models of pain. patsnap.com
The differential activities of the this compound enantiomers are summarized in the table below:
| Enantiomer | Primary Activity | Reference |
| (-)-Indeloxazine | More potent norepinephrine reuptake inhibitor | nih.gov |
| (+)-Indeloxazine | More potent serotonin reuptake inhibitor | sci-hub.senih.gov |
Enantiomer-Specific Receptor Interactions
Studies have demonstrated a clear divergence in the potency of the enantiomers concerning the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake. nih.gov The (-)-isomer of this compound is a significantly more potent inhibitor of NE uptake than its counterpart. Specifically, the racemic mixture and the (-)-isomer are approximately 25 to 30 times more potent in inhibiting the reuptake of norepinephrine compared to the (+)-isomer. nih.gov This suggests that the antidepressant effects linked to noradrenergic pathways are predominantly driven by the (-)-enantiomer.
In contrast, the inhibition of 5-HT uptake does not exhibit the same degree of stereoselectivity. Both the (+) and (-) isomers, as well as the racemic mixture, are equipotent in their ability to block the serotonin transporter. nih.gov The (+)-enantiomer, also known as AS1069562, has been identified as a serotonin and norepinephrine reuptake inhibitor. nih.govpatsnap.compatsnap.com For this (+)-isomer, the inhibitory activity for 5-HT reuptake has been reported with an IC50 value of 0.83 μM, while the IC50 for norepinephrine reuptake inhibition was 6.8 μM. sci-hub.se These findings indicate that while both enantiomers contribute to the serotonergic activity of racemic this compound, the noradrenergic component is primarily attributable to the (-)-isomer.
This enantiomer-specific activity is critical in understanding the drug's dual mechanism of action. The racemic mixture, which was used clinically, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) due to the combined, yet distinct, actions of its stereoisomers.
Table 1: Enantiomer-Specific Monoamine Reuptake Inhibition of this compound
| Enantiomer/Mixture | Relative Potency for Norepinephrine (NE) Uptake Inhibition | Relative Potency for Serotonin (5-HT) Uptake Inhibition |
| (-)-Isomer | ~25-30x more potent than (+)-isomer | Equipotent to (+)-isomer and racemate |
| (+)-Isomer (AS1069562) | Base Potency (1x) | Equipotent to (-)-isomer and racemate |
| Racemic this compound | Equipotent to (-)-isomer | Equipotent to both isomers |
Data sourced from Shimizu-Sasamata et al. (1993). nih.gov
Molecular and Cellular Mechanisms of Indeloxazine Action
Neurotransmitter System Modulation by Indeloxazine
This compound functions as a serotonin (B10506) releasing agent, a mechanism that contributes to its therapeutic effects. wikipedia.orgtargetmol.comebiohippo.com This action leads to an increase in the extracellular concentration of serotonin, a key neurotransmitter involved in mood regulation. nih.gov
Research indicates that this compound enhances the spontaneous release of serotonin from synaptosomes. nih.gov Studies using rat cortical synaptosomes have demonstrated that this compound, at concentrations ranging from 10 to 1000 nM, significantly increases the release of radiolabeled serotonin. nih.gov Furthermore, in vivo microdialysis studies in freely moving rats have shown that intraperitoneal administration of this compound dose-dependently increases extracellular serotonin levels in the frontal cortex. nih.gov This enhancement of serotonin release is a key contributor to the compound's effects on the serotonergic system. nih.gov One identified mechanism for this is the activation of 5-HT4 receptors, which subsequently facilitates the release of acetylcholine (B1216132) in the rat forebrain. wikipedia.orgtargetmol.commedkoo.com
This compound exhibits a notable affinity for serotonin transporters (SERT). nih.gov In vitro binding assays have shown that this compound has a high affinity for the citalopram (B1669093) binding site on SERT, with a Ki value of 22.1 nM. nih.gov This interaction with the serotonin transporter is a crucial aspect of its mechanism, as it directly influences the reuptake of serotonin from the synaptic cleft, thereby increasing its availability. The (+)-isomer of this compound has been noted to have a more potent effect on serotonin uptake inhibition than the (-)-isomer.
In addition to its effects on the serotonin system, this compound is also a potent inhibitor of norepinephrine (B1679862) reuptake. wikipedia.orgnih.gov This dual action on both serotonin and norepinephrine systems is a defining characteristic of its pharmacological profile.
This compound demonstrates a strong binding affinity for the norepinephrine transporter (NET). nih.gov Studies have determined its Ki value for the nisoxetine (B1678948) binding site on NET to be 18.9 nM. nih.gov By inhibiting NET, this compound effectively blocks the reuptake of norepinephrine into presynaptic neurons, leading to elevated extracellular concentrations of this neurotransmitter in brain regions such as the frontal cortex. nih.gov Microdialysis studies have confirmed that this compound administration leads to a dose-dependent increase in extracellular norepinephrine levels. nih.gov
While the primary actions of this compound are on the serotonin and norepinephrine systems, it also exerts some influence on dopaminergic neurotransmission. iiab.me Reports have suggested that this compound may affect the balance between norepinephrine and dopamine (B1211576) in the brain. This can be inferred from clinical observations where parkinsonism-like symptoms have been reported in some patients, which resolved upon discontinuation of the drug, suggesting a potential disruption of the dopamine system. However, the direct mechanisms and the extent of its effects on dopamine transporters and receptors are less well-defined compared to its interactions with the serotonergic and noradrenergic systems. Some sources classify it as a serotonin-dopamine releasing agent. iiab.me
| Parameter | Finding |
| Serotonin Transporter (SERT) Affinity (Ki) | 22.1 nM ([3H]citalopram binding) nih.gov |
| Norepinephrine Transporter (NET) Affinity (Ki) | 18.9 nM ([3H]nisoxetine binding) nih.gov |
| Effect on Serotonin Release | Significantly enhanced spontaneous [3H]serotonin release from rat cortical synaptosomes (10-1000 nM) nih.gov |
| In Vivo Effect on Neurotransmitter Levels | Dose-dependently increased extracellular levels of both serotonin and norepinephrine in rat frontal cortex nih.gov |
Effects on Dopaminergic Neurotransmission
Influence on Dopamine Content and Metabolites
This compound's impact on the dopaminergic system appears to be less pronounced than its effects on serotonin and noradrenaline. karger.com A clinical study involving patients with dementia who were treated with this compound for six to eight weeks revealed changes in the cerebrospinal fluid (CSF) levels of dopamine and its primary metabolite, homovanillic acid (HVA). karger.comnih.gov
The investigation showed a modest, approximately 15% reduction in the mean levels of both dopamine and HVA in the CSF following treatment. karger.com However, these observed reductions did not achieve statistical significance. karger.com In the same study, seven out of ten patients showed a decrease in HVA levels compared to their baseline values. karger.com This contrasts with the statistically significant reductions observed for the metabolites of serotonin (5-hydroxyindoleacetic acid) and norepinephrine (methoxyhydroxyphenylglycol), suggesting that this compound's primary action is not centered on the dopamine system. karger.comnih.gov Homovanillic acid is recognized as the main metabolic end-product of dopamine. karger.combeaumontlaboratory.comhmdb.ca
Table 1: Effect of this compound on CSF Dopamine and Homovanillic Acid (HVA) Data sourced from a study on 11 patients with dementia treated for 6-8 weeks. karger.com
| Metabolite | Pre-Treatment Mean Level (ng/ml) | Post-Treatment Mean Level (ng/ml) | Percentage Change | Statistical Significance |
| Dopamine | Data not provided | Data not provided | ~15% reduction | Not Significant |
| Homovanillic Acid (HVA) | 48.4 | 41.2 | ~15% reduction | Not Significant |
Acetylcholine Release Facilitation by this compound
A significant aspect of this compound's mechanism is its ability to facilitate the release of acetylcholine in the brain, particularly in the frontal cortex. researchgate.net This action is believed to contribute to its cognitive-enhancing properties. karger.com
Involvement of 5-HT4 Receptors in Cholinergic Modulation
The facilitation of acetylcholine release by this compound is intricately linked to the serotonergic system, specifically through the action of 5-HT4 receptors. researchgate.net Research using in vivo microdialysis in rats has demonstrated that this compound increases acetylcholine output in the frontal cortex. researchgate.net This effect is dependent on the presence of endogenous serotonin, as depletion of serotonin attenuates the acetylcholine-releasing effect of this compound. researchgate.net
Crucially, the increase in acetylcholine release induced by this compound is significantly inhibited by 5-HT4 receptor antagonists. researchgate.net This indicates that this compound's enhancement of cholinergic transmission is not a direct action but is mediated by the activation of 5-HT4 receptors, which are stimulated by increased serotonin levels resulting from this compound's effects as a serotonin releasing agent and reuptake inhibitor. patsnap.comkarger.comresearchgate.net Studies suggest these effects are likely mediated by non-cholinergic cell populations that express the 5-HT4 receptor.
Activation of Central Cholinergic Systems
Through its indirect, serotonin-mediated enhancement of acetylcholine release, this compound effectively activates central cholinergic systems. karger.com This activation is a key component of its function as a cerebral activator. wikipedia.orgpatsnap.com The increased availability of acetylcholine in cortical areas is a plausible mechanism underlying the compound's observed effects on learning and memory in preclinical models. karger.com
Ion Channel Modulation by this compound
Beyond its influence on monoaminergic and cholinergic systems, this compound also modulates the activity of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgpatsnap.comkarger.com
NMDA Receptor Antagonism by this compound
This compound is classified as an N-methyl-D-aspartate (NMDA) receptor antagonist. patsnap.comkarger.comwikipedia.org NMDA receptors are ionotropic receptors for the excitatory neurotransmitter glutamate (B1630785) and play a critical role in synaptic plasticity and neuronal communication. patsnap.com Antagonists of this receptor can be categorized as competitive, non-competitive, or uncompetitive channel blockers. patsnap.comwikipedia.org
Interaction with Phencyclidine (PCP) Binding Sites
The mechanism of this compound's NMDA receptor antagonism involves interaction with the phencyclidine (PCP) binding site. nih.gov This site, also known as the PCP receptor, is located within the ion channel of the NMDA receptor complex. nih.govmdpi.com Agents that bind here are classified as uncompetitive or non-competitive antagonists (channel blockers), as they block the flow of ions through the channel once it has been opened by the binding of glutamate and a co-agonist like glycine. patsnap.comwikipedia.orgmdpi.com
This mechanism is shared by other well-known non-competitive NMDA antagonists, including phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801). mdpi.comnih.gov The binding of these antagonists to the PCP site within the channel pore prevents the influx of calcium ions, thereby inhibiting the receptor's function. patsnap.commdpi.com Radioligand binding studies using molecules like [3H]MK-801 are standard for identifying compounds that act at this specific site on the NMDA receptor complex. nih.govnih.gov A study evaluated the effects of several drugs, including this compound, on NMDA channel function using [3H]MK-801 binding, supporting the classification of this compound as an antagonist that interacts with this site. wikipedia.org
Inhibition of NMDA Channel Function
This compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org Research indicates that this compound dose-dependently inhibits the response of NMDA receptors. nih.gov This inhibitory action is believed to involve an effect on the phencyclidine (PCP) site within the open NMDA channels. nih.gov Studies using [3H]MK-801 binding to brain membranes have shown that this compound increases the dissociation constant (Kd) for [3H]MK-801 binding without altering the maximum number of binding sites (Bmax). nih.gov This suggests a competitive interaction at or near the PCP binding site. The estimated IC50 value for this compound's inhibition of [3H]MK-801 binding is 102 microM. nih.gov Unlike some other NMDA receptor antagonists, this compound does not significantly affect the current-voltage relationship of the NMDA response at negative membrane potentials. nih.gov
Table 1: Effect of this compound on NMDA Receptor Function
| Parameter | Observation | Source |
| NMDA Response | Dose-dependent inhibition | nih.gov |
| Mechanism | May affect the phencyclidine (PCP)-site in open channels | nih.gov |
| [3H]MK-801 Binding | Increases Kd, Bmax unchanged | nih.gov |
| IC50 for [3H]MK-801 Binding | 102 microM | nih.gov |
| Current-Voltage Relationship | No significant effect below 0 mV | nih.gov |
General Impact on Neuronal Excitability
Through its dual actions of NMDA receptor inhibition and potassium channel opening, this compound exerts a general modulatory effect on neuronal excitability. wikipedia.orgontosight.ai Inhibition of the excitatory NMDA receptors reduces the likelihood of neuronal firing in response to the neurotransmitter glutamate. nih.govfrontiersin.org Concurrently, the opening of potassium channels increases the efflux of potassium ions, leading to hyperpolarization and a decrease in the neuron's readiness to fire an action potential. nih.gov This combined effect can contribute to a reduction in excessive neuronal firing, which is implicated in conditions of neuronal hyperexcitability. scienceopen.com
Neurotrophic and Synaptic Plasticity Mechanisms
This compound has been shown to influence neurotrophic processes and synaptic plasticity, which are fundamental to learning and memory. nih.gov These actions are crucial for the brain's ability to adapt and reorganize its neural connections in response to experience. ibe-unesco.orgphysio-pedia.com
Augmentation of Long-Term Potentiation (LTP) by this compound
A key finding is that this compound augments long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. nih.govjst.go.jp LTP is widely considered a cellular correlate of learning and memory. annalsofneurosciences.org In studies using guinea pig hippocampal slices, this compound at a concentration of 10⁻⁶ M significantly enhanced LTP in the mossy fiber-CA3 system. nih.gov This effect was found to be approximately 100 times more potent than that of piracetam (B1677957), another nootropic agent. nih.gov This potentiation of LTP suggests that this compound can facilitate the cellular mechanisms that underlie the formation and consolidation of memories.
Table 2: Effect of this compound on Long-Term Potentiation (LTP)
| System | Concentration | Effect | Source |
| Guinea Pig Hippocampal Slices (mossy fiber-CA3) | 10⁻⁶ M | Significantly augmented LTP | nih.gov |
Cellular Pathways Underlying Neuroplasticity Enhancement
The enhancement of neuroplasticity by this compound is thought to be mediated through several cellular pathways. As an NMDA receptor antagonist, it can modulate glutamatergic signaling, which is critical for synaptic plasticity. nih.gov Furthermore, its activity as a serotonin-releasing agent and norepinephrine reuptake inhibitor can influence various signaling cascades that impact neuroplasticity. wikipedia.org For instance, serotonin can affect LTP and long-term depression (LTD) through different receptor subtypes. goettingen-research-online.de The facilitation of acetylcholine release by this compound, mediated by 5-HT4 receptors, also likely contributes to its effects on cognitive function and plasticity. wikipedia.orgmedigraphic.comcsic.es
Mechanisms of Cellular Energy Metabolism Regulation by this compound
This compound has been shown to influence brain energy and glucose metabolism, particularly under ischemic conditions. nih.gov It is considered a metabolic enhancer that can improve cerebral metabolic activity. annalsofneurosciences.org In a rat model of four-vessel occlusion, treatment with this compound demonstrated protective effects on brain energy levels. nih.gov Specifically, a one-week regimen of this compound led to slight increases in the levels of ATP and total adenine (B156593) nucleotides. nih.gov Furthermore, in post-ischemic recirculation, this compound treatment resulted in a slight improvement in the metabolism of 14C-2-deoxyglucose, with notable increases in glucose metabolism observed in specific brain regions such as the hippocampus, cortex, and thalamus. nih.gov These findings suggest that this compound can help preserve cellular energy production and utilization, which is crucial for neuronal survival and function, especially in the context of cerebral ischemia.
Effects on Brain Energy Levels and Glucose Metabolism
This compound has been shown to exert significant effects on cerebral energy metabolism, particularly under conditions of ischemia. Research indicates that the compound can enhance the brain's energy status by influencing ATP levels and glucose utilization.
In studies using animal models of cerebral ischemia, this compound has demonstrated a restorative effect on brain energy reserves. Specifically, in four-vessel occlusion rats, treatment with this compound was found to restore ATP levels by 15–20%. This restoration of ATP is crucial for maintaining cellular function and viability, especially in the energy-demanding environment of the brain.
The improvement in ATP levels is closely linked to the compound's impact on glucose metabolism. The same research that noted the restoration of ATP also observed a correlated improvement in glucose uptake in critical brain regions such as the hippocampus and cortex. Further studies have substantiated these findings, showing that even a one-week regimen of this compound can lead to slight increases in the levels of ATP and total adenine nucleotides in ischemic rat brains. nih.gov
Investigations into glucose metabolism have utilized radiolabeled glucose analogues, such as 14C-2-deoxyglucose, to trace glucose uptake and utilization within the brain. In ischemic rat models, this compound treatment resulted in a slight improvement in the metabolism of 14C-2-deoxyglucose. nih.gov Notably, this enhanced glucose metabolism was particularly prominent in the hippocampus, cortex, and thalamus, areas of the brain vital for cognitive function and sensory information processing. nih.gov
The following table summarizes the observed effects of this compound on brain energy and glucose metabolism from a key study.
| Parameter | Model | Brain Region(s) | Observed Effect |
| ATP Levels | Four-vessel occlusion rats | Not specified | Restored by 15-20% |
| Glucose Uptake | Four-vessel occlusion rats | Hippocampus, Cortex | Improved |
| ATP & Adenine Nucleotides | Ischemic rats (1-week treatment) | Not specified | Slight increase nih.gov |
| Glucose Metabolism | Ischemic rats | Hippocampus, Cortex, Thalamus | High metabolism observed nih.gov |
Receptor Binding Profiles and Affinity Kinetics of this compound
The pharmacological actions of this compound are underpinned by its interactions with various neurotransmitter receptors and transporters. Its binding profile reveals a multi-target mechanism of action, contributing to its effects on cerebral function.
This compound has a notable affinity for the transporters of key monoamine neurotransmitters. In vitro studies using membranes from the rat cerebral cortex have demonstrated its potent inhibition of both serotonin and norepinephrine reuptake. The compound exhibits a high affinity for the serotonin transporter, with a reported Ki (inhibition constant) of 22.1 nM at [3H]citalopram binding sites. Its affinity for the norepinephrine transporter is similarly high, with a Ki of 18.9 nM at [3H]nisoxetine binding sites. This dual inhibition of serotonin and norepinephrine reuptake is a significant aspect of its neurochemical profile.
The compound's influence extends to the cholinergic system as well. Research has shown that this compound enhances the release of acetylcholine, a neurotransmitter vital for learning and memory. This effect is mediated through the activation of 5-HT4 receptors, highlighting an important interplay between the serotonergic and cholinergic systems in the mechanism of action of this compound. wikipedia.org
The table below outlines the receptor binding profile of this compound based on available research data.
| Target | Ligand/Assay | Tissue/Model | Affinity (Ki) |
| Serotonin Transporter (SERT) | [3H]citalopram | Rat cerebral cortex membranes | 22.1 nM |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | Rat cerebral cortex membranes | 18.9 nM |
| Receptor/Action | Effect | System Implicated |
| Serotonin Release | Agent | Serotonergic |
| NMDA Receptor | Antagonist | Glutamatergic |
| 5-HT4 Receptor | Activation (leading to ACh release) | Serotonergic/Cholinergic |
Pharmacological Profile of Indeloxazine in Pre Clinical Animal Models
Models of Cognitive Function and Learning
Indeloxazine's impact on cognitive faculties has been extensively evaluated using a range of behavioral pharmacology paradigms in rodents. These models are designed to assess different aspects of learning and memory, from simple associative learning to more complex spatial navigation and memory consolidation processes.
The passive avoidance task is a widely used model to assess learning and memory in rodents. This compound has demonstrated a consistent ability to improve performance in this paradigm across various conditions. In standard models, it has been shown to prolong the latency for stepping out of an illuminated compartment into a dark one, indicating enhanced memory of the aversive stimulus associated with the dark compartment. nih.gov
This enhancing effect is particularly notable in models where cognitive function is impaired. For instance, in rats with disrupted cholinergic transmission—induced by agents like scopolamine (B1681570) or by lesions to the nucleus basalis magnocellularis—this compound administration significantly ameliorated the shortened step-through latency. nih.gov This suggests that part of its mechanism may involve the activation of the central cholinergic system. nih.gov Furthermore, this compound has been found to improve passive avoidance performance in aged rats, indicating a potential to counteract age-related memory decline. nih.gov
The compound also shows efficacy in models of brain injury. In rats subjected to fluid percussion brain injury, post-traumatic treatment with this compound significantly improved the impairment of passive avoidance performance without affecting general locomotor activity. nih.gov Similarly, in models of cerebral ischemia, such as bilateral carotid artery occlusion in Mongolian gerbils, this compound reversed the ischemia-induced deficits in the passive avoidance task. nih.gov
Table 1: Effect of this compound on Passive Avoidance Latency in Cognitively Impaired Rodent Models This table is interactive. You can sort and filter the data.
Beyond passive avoidance, the cerebral-activating properties of this compound have been demonstrated in learning paradigms that require more active responses and spatial navigation. Studies have shown that this compound enhances the acquisition of learned behaviors in both active avoidance and maze learning tasks in rats. nih.gov In active avoidance tasks, animals learn to perform an action, such as moving between compartments of a shuttle box, to avoid an aversive stimulus. The enhancement of this type of learning suggests that this compound facilitates the association between a warning signal and the subsequent need for action.
In maze learning paradigms, which assess spatial learning and memory, this compound has also shown beneficial effects. nih.gov These tasks, such as the radial arm maze or Morris water maze, require the animal to learn and remember the location of a reward or an escape platform using spatial cues. The improvement in performance in these models indicates that this compound may positively modulate the function of brain regions critical for spatial memory, such as the hippocampus.
A key aspect of this compound's preclinical profile is its ability to counteract amnesia induced by various chemical agents. One of the notable models is cycloheximide-induced amnesia. Cycloheximide (B1669411) is a protein synthesis inhibitor, and its administration can disrupt the consolidation of long-term memory. Research has shown that this compound effectively ameliorated the amnesia caused by cycloheximide in mice, indicating a facilitatory effect on cerebral functions related to memory consolidation. nih.gov
This anti-amnesic activity appears to be robust, as similar positive effects were observed in models using other amnesic agents. For instance, this compound successfully reversed the learning deficits induced by scopolamine, a muscarinic receptor antagonist that impairs cholinergic neurotransmission. nih.govnih.gov This finding further supports the hypothesis that this compound's cognitive-enhancing effects are, at least in part, mediated through its influence on the cholinergic system. nih.gov When compared to other nootropic and psychoactive agents like piracetam (B1677957), Ca-hopantenate, and dihydroergotoxine (B79615) in the cycloheximide model, this compound demonstrated a significant anti-amnesic effect where the others did not, suggesting a distinct and potentially wider pharmacological profile. nih.govdntb.gov.ua
To investigate its effects on age-related cognitive decline, this compound has been studied in the Senescence-Accelerated Mouse (SAM) model. Specifically, the senescence-prone substrain (SAM-P/8) exhibits age-related deficits in learning and memory, which are reflected in their poor performance in passive avoidance tasks compared to the senescence-resistant substrain (SAM-R/1). dntb.gov.ua
In these studies, administration of this compound for three weeks significantly prolonged the step-through latency of the SAM-P/8 mice. dntb.gov.ua This improvement in passive avoidance behavior suggests that this compound can counteract the cognitive disturbances associated with accelerated aging in this model. dntb.gov.ua Notably, in a comparative study, the widely known nootropic piracetam did not produce a significant effect in the same paradigm, further highlighting the distinct pharmacological properties of this compound. dntb.gov.ua These findings point to a facilitatory effect of this compound on cerebral functions that are compromised during the aging process. dntb.gov.ua
Table 2: Comparative Efficacy of this compound in Senescence-Accelerated Mice (SAM-P/8) This table is interactive. You can sort and filter the data.
Models of Neuroprotection and Cerebral Ischemia
In addition to its cognitive-enhancing effects, this compound has been evaluated for its neuroprotective potential in animal models of cerebral ischemia, a condition characterized by insufficient blood flow to the brain that results in neuronal damage and functional deficits.
This compound has demonstrated protective effects against ischemic brain damage in several preclinical models. In the four-vessel occlusion rat model, which induces transient forebrain ischemia, this compound treatment was found to improve cerebral energy metabolism. nih.govnih.gov Specifically, administration of this compound inhibited the ischemia-induced decreases in brain levels of ATP and total adenine (B156593) nucleotides. nih.gov This suggests that one of the neuroprotective mechanisms of this compound involves the preservation of cellular energy stores, which are critical for neuronal survival under ischemic conditions. nih.gov Furthermore, in this model, this compound-treated rats showed a slight improvement in the metabolism of ¹⁴C-2-deoxyglucose compared to non-treated ischemic rats, particularly in regions like the hippocampus, cortex, and thalamus. nih.gov
The protective effects of this compound extend to other ischemia models as well. In Mongolian gerbils subjected to bilateral occlusion of the carotid arteries, this compound administration reversed the resulting amnesia in a passive avoidance task. nih.gov In rats with focal ischemia induced by middle cerebral artery occlusion (MCAO), this compound ameliorated the resulting deficits in passive avoidance learning during the chronic phase of recovery. nih.gov These behavioral improvements were associated with this compound's enhancing action on central monoaminergic systems, including increases in serotonin (B10506) and norepinephrine (B1679862) levels in various brain regions. nih.gov
Effects on Ischemia-Induced Learned Disturbances
This compound has demonstrated efficacy in mitigating learning impairments induced by cerebral ischemia in various animal models. In Mongolian gerbils subjected to bilateral occlusion of the carotid artery, a procedure that typically shortens the step-through latency in passive avoidance tasks, administration of this compound significantly counteracted this effect. nih.gov This suggests a restorative effect on memory deficits caused by ischemic events. nih.gov
Further studies in rats with focal cerebral ischemia induced by left middle cerebral artery occlusion have corroborated these findings. In the chronic phase of ischemia, oral administration of this compound significantly prolonged the step-through latency in a one-trial passive avoidance test, indicating an amelioration of the learning disturbance. nih.gov The positive effects of this compound on learned behaviors in the context of cerebral ischemia have been highlighted as a distinguishing feature compared to other cerebral metabolic enhancers. nih.gov
Table 1: Effects of this compound on Ischemia-Induced Learned Disturbances
| Animal Model | Ischemia Induction | Behavioral Test | Key Finding with this compound | Reference |
| Mongolian Gerbils | Bilateral carotid artery occlusion | Passive avoidance task | Significantly prolonged the latency of step-through | nih.gov |
| Rats | Left middle cerebral artery occlusion | One-trial passive avoidance task | Significantly prolonged the latency of step-through in the chronic phase | nih.gov |
| Gerbils | Cerebral ischemia | Learned disturbances | Ameliorated ischemia-induced learned disturbances | nih.gov |
Cellular and Behavioral Correlates of Neuroprotection
The neuroprotective effects of this compound are supported by both cellular and behavioral evidence from pre-clinical studies. At the cellular level, this compound has been shown to positively influence cerebral energy metabolism, which is often compromised during ischemic events. In rats with four-vessel occlusion, treatment with this compound inhibited the ischemia-induced decreases in brain ATP and total adenine nucleotide levels. nih.gov This preservation of energy stores is a key mechanism underlying its neuroprotective action. nih.gov
Furthermore, in a model of transient cerebral ischemia in Mongolian gerbils, both pre- and post-treatment with this compound resulted in increased survival of hippocampal CA1 pyramidal cells, a neuronal population particularly vulnerable to ischemic damage. nih.gov This protective effect is thought to be linked to the drug's ability to enhance the brain's energy state prior to the ischemic insult. nih.gov
Behaviorally, the amelioration of learning and memory deficits in ischemia models serves as a correlate of neuroprotection. The improved performance in passive avoidance tasks by animals treated with this compound following an ischemic event points to the functional preservation of neural circuits. nih.govnih.gov
Table 2: Cellular and Behavioral Correlates of this compound's Neuroprotection
| Correlate Type | Animal Model | Key Finding with this compound | Reference |
| Cellular | Four-vessel occluded rats | Inhibited the decrease in brain ATP and total adenine nucleotide levels | nih.gov |
| Cellular | Mongolian Gerbils with transient cerebral ischemia | Increased survival of hippocampal CA1 pyramidal cells | nih.gov |
| Behavioral | Mongolian Gerbils with ischemia | Reversal of ischemia-induced amnesia in passive avoidance task | nih.gov |
| Behavioral | Rats with focal cerebral ischemia | Ameliorated disturbance of the one-trial passive avoidance task | nih.gov |
Models of Affective and Behavioral Disorders
This compound has exhibited antidepressant-like properties in the forced swimming test, a standard pre-clinical screen for antidepressant efficacy. In this test, a reduction in immobility time is interpreted as an antidepressant-like effect. When administered to ICR mice and a senescence-accelerated mouse substrain (SAMP8//YAN), this compound increased the number of wheel rotations, indicating an active coping behavior. nih.gov This effect suggests a potential for antidepressant activity. The forced swimming test is a widely used behavioral assay where animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. youtube.comyoutube.com Antidepressant compounds typically reduce the time spent immobile. youtube.comyoutube.com
This compound has also been shown to modulate aggressive behaviors in animal models. Specifically, it has been demonstrated to inhibit the incidence of muricide (mouse-killing behavior) in rats with lesions of the raphe nuclei. nih.gov Lesions of the raphe nuclei, a key serotonergic area in the brain, can induce or intensify aggressive behaviors, and the suppression of this behavior by this compound suggests an influence on the serotonergic system. nih.gov
Studies investigating the effects of this compound on motor activity have yielded nuanced results. In the chronic phase of focal cerebral ischemia in rats, no significant changes in spontaneous motor activity were observed following this compound administration. nih.gov However, the compound has been shown to possess activating effects on cerebral functions, which can manifest in behavioral changes. nih.gov
Electrophysiological and Neurophysiological Studies
Electrophysiological and neurophysiological studies have provided insights into the mechanisms of action of this compound. The compound has been shown to desynchronize the spontaneous electroencephalogram (EEG) in rats. nih.govnih.gov EEG desynchronization is typically associated with a state of cortical arousal and alertness. This effect was observed in both healthy animals and in a chronic ischemic model. nih.govnih.gov
In rabbits with lesions of the internal capsule, which leads to a synchronized EEG, this compound administration improved this condition. nih.gov Further evidence of its effects on central monoaminergic systems comes from studies in cats, where this compound reduced reserpine-induced ponto-geniculo-occipital (PGO) waves and caudate spindle activity. nih.gov These findings collectively suggest that this compound facilitates central monoaminergic neurotransmission, which likely contributes to its cerebral activating properties. nih.gov
Table 3: Electrophysiological and Neurophysiological Effects of this compound
| Animal Model | Preparation/Condition | Electrophysiological/Neurophysiological Measure | Effect of this compound | Reference |
| Rats | Normal and chronic ischemic model | Spontaneous Electroencephalogram (EEG) | Desynchronization | nih.govnih.gov |
| Rabbits | Lesions of the internal capsule | Synchronized EEG | Improved synchronized EEG | nih.gov |
| Cats | Reserpinized | Ponto-genicullo-occipital (PGO) waves | Reduced PGO waves | nih.gov |
| Cats | - | Caudate spindle activity | Reduced caudate spindle activity | nih.gov |
Effects on Spontaneous Electroencephalogram (EEG) Activity
This compound has been shown to influence spontaneous electroencephalogram (EEG) activity in animal models, suggesting its role as a cerebral activator. In a study involving rats subjected to left middle cerebral artery occlusion, oral administration of this compound resulted in a desynchronization of the spontaneous EEG. nih.gov This effect was observed in the chronic phase of focal cerebral ischemia, indicating a potential for the compound to modulate cortical arousal and activity. nih.gov
The desynchronization of the EEG, characterized by a shift from high-amplitude, low-frequency waves to low-amplitude, high-frequency waves, is generally associated with an increase in brain activity and alertness. The ability of this compound to induce this change suggests a mechanism that enhances central monoaminergic systems. nih.gov
Modulation of Ponto-Geniculo-Occipital (PGO) Waves
Ponto-geniculo-occipital (PGO) waves are distinctive neurophysiological events that occur during and immediately before REM sleep. wikipedia.org These waves originate in the pons and propagate to the lateral geniculate nucleus and the occipital cortex. wikipedia.orgnih.gov Research in feline models has demonstrated that this compound can modulate these sleep-related phenomena. Specifically, the administration of this compound has been found to reduce PGO waves induced by reserpine (B192253) in cats. nih.gov This finding suggests that this compound possesses facilitatory effects on central monoaminergic systems, which are known to be involved in the regulation of PGO wave generation. nih.gov
Table 1: Effect of this compound on Reserpine-Induced PGO Waves in Cats
| Treatment | Effect on PGO Waves | Implied Mechanism of Action |
| This compound | Reduction | Facilitation of central monoaminergic systems |
Source: Yamamoto M, Shimizu M, Sakamoto N, 1987 nih.gov
Influence on Caudate Spindle Activity
Caudate spindles are bursts of rhythmic electrical activity observed in the caudate nucleus, a key component of the basal ganglia. These spindles are thought to be involved in the regulation of motor control and cognitive functions. In preclinical studies using cat models, this compound has been shown to reduce caudate spindle activity. nih.gov This effect further supports the hypothesis that this compound facilitates central monoaminergic systems, as these neurotransmitter pathways play a crucial role in modulating the activity of the basal ganglia. nih.gov
Pain and Nociception Models
The analgesic properties of this compound, particularly its (+)-isomer AS1069562, have been investigated in various preclinical models of pain.
Analgesic Effects in Inflammatory Pain Models (e.g., Adjuvant-induced Arthritis)
The (+)-isomer of this compound, AS1069562, has demonstrated significant analgesic effects in rat models of inflammatory pain. In the adjuvant-induced arthritis (AIA) model, which mimics chronic inflammation, AS1069562 significantly ameliorated pain-related behavior as measured by a weight-bearing deficit. nih.gov Similarly, in a model of bradykinin-induced knee joint pain, which represents acute inflammatory pain, AS1069562 also produced a significant reduction in the pain response. nih.gov
Table 2: Analgesic Effects of AS1069562 in Rat Inflammatory Pain Models
| Pain Model | Outcome Measure | Effect of AS1069562 |
| Adjuvant-Induced Arthritis (AIA) | Weight-bearing deficit | Significant amelioration |
| Bradykinin-Induced Knee Joint Pain | Pain response | Significant amelioration |
Source: Murai N, et al., 2014 nih.gov
Antinociceptive Effects in Neuropathic Pain Models
AS1069562 has shown broad efficacy in a rat model of chronic constriction injury (CCI), a widely used model for neuropathic pain. nih.gov In CCI rats, AS1069562 significantly ameliorated mechanical allodynia, a condition where non-painful stimuli are perceived as painful. nih.govresearchgate.net Furthermore, it also significantly reduced thermal hyperalgesia, an increased sensitivity to painful heat stimuli. nih.govresearchgate.net These findings indicate that AS1069562 can alleviate different types of pain-related behaviors associated with nerve injury. nih.gov The compound was also found to improve spontaneous pain-associated behavior. nih.govresearchgate.net
Table 3: Effects of AS1069562 in the Chronic Constriction Injury (CCI) Rat Model
| Pain-Related Behavior | Effect of AS1069562 |
| Mechanical Allodynia | Significant amelioration |
| Thermal Hyperalgesia | Significant amelioration |
| Spontaneous Pain | Significant improvement |
Source: Murai N, et al., 2014 nih.govresearchgate.net
Modulation of Spinal Hypersensitivity
The antinociceptive effects of AS1069562 have been further elucidated in mouse models of spinal hypersensitivity induced by the intrathecal administration of prostaglandins. nih.gov In a model of prostaglandin (B15479496) E2 (PGE2)-induced allodynia, which is not dependent on C-fiber activity, AS1069562 significantly suppressed tactile allodynia. nih.gov In a separate model using prostaglandin F2α (PGF2α) to induce allodynia, a process that does involve C-fiber hyperexcitability, AS1069562 also significantly ameliorated the allodynic response. nih.gov These results suggest that AS1069562 can inhibit both C-fiber- and non-C-fiber-dependent spinal hypersensitivity. nih.gov
Comparative Pre-clinical Pharmacology of this compound
This compound's pharmacological profile in pre-clinical animal models has been extensively compared with other agents, including other cerebral metabolic enhancers and conventional antidepressants. These studies highlight a unique combination of effects on cerebral metabolism, monoaminergic systems, and cognitive functions that distinguish it from other compounds.
Distinctions from Other Cerebral Metabolic Enhancers
In various animal models, this compound demonstrates a broader and more potent range of effects on cognitive functions and central monoaminergic systems compared to other drugs classified as cerebral metabolic enhancers, such as piracetam, calcium hopantenate, idebenone (B1674373), and bifemelane (B1207547).
One of the primary distinctions is this compound's significant impact on learning and memory. Studies have shown that this compound enhances the acquisition of learned behaviors, including passive and active avoidance, and maze learning in rats. nih.gov It also ameliorated cerebral ischemia-induced learning disturbances in gerbils. nih.gov In contrast, other cerebral metabolic enhancers showed limited or no efficacy in these domains. For instance, calcium hopantenate was found to have no effect on learning, and neither calcium hopantenate nor dihydroergotoxine could reverse scopolamine-induced amnesia, a feat accomplished by this compound. nih.gov Similarly, piracetam, calcium-hopantenate, and idebenone did not have a significant effect on learned behavior. nih.gov
This cognitive enhancement is likely linked to this compound's facilitatory effects on central monoaminergic systems, another key differentiator. This compound was shown to reduce reserpine-induced hypothermia in mice and ponto-genicullo-occipital (PGO) waves in reserpinized cats, which suggests an influence on these neurotransmitter systems. nih.gov Most other cerebral metabolic enhancers, including piracetam and idebenone, did not exhibit these effects, indicating a lack of significant interaction with monoaminergic pathways. nih.gov While bifemelane did show some monoaminergic activity by antagonizing reserpine-induced hypothermia, its effects were not as broad as those of this compound. nih.gov However, in models of cerebral ischemia, bifemelane was reported to be more effective than this compound and idebenone at correcting ischemia-induced changes in dopaminergic and serotonergic systems. nih.gov
Despite these differences, a common feature among many cerebral metabolic enhancers, including this compound, is their protective effect against hypoxic conditions. Pre-clinical studies demonstrated that this compound, along with piracetam, calcium-hopantenate, idebenone, and bifemelane, prolonged the survival time of mice subjected to anoxia. nih.gov This suggests a shared mechanism related to improving brain resilience to low oxygen, even though their effects on neurotransmission and cognition diverge. The broader pharmacological profile of this compound in enhancing cerebral functions is considered more extensive than that of agents like dihydroergotoxine and calcium hopantenate. nih.gov
Table 1: Comparative Effects of this compound and Other Cerebral Metabolic Enhancers in Pre-clinical Models
| Pharmacological Effect | This compound | Piracetam | Calcium Hopantenate | Idebenone | Bifemelane |
|---|---|---|---|---|---|
| Enhancement of Learned Behavior | Effective nih.govnih.gov | No significant effect nih.gov | No effect nih.govnih.gov | No significant effect nih.gov | No significant effect nih.gov |
| Amelioration of Ischemia-Induced Amnesia | Effective nih.gov | Not reported | Not reported | Not reported | Not reported |
| Reversal of Scopolamine-Induced Amnesia | Effective nih.gov | Not reported | Not effective nih.gov | Not reported | Not reported |
| Effects on Central Monoaminergic Systems | Facilitatory nih.gov | No significant effect nih.gov | No significant effect nih.gov | No significant effect nih.gov | Partially effective nih.gov |
| Anti-hypoxic Action (Anoxia Survival) | Effective nih.gov | Effective nih.gov | Effective nih.gov | Effective nih.gov | Effective nih.gov |
Comparison with Conventional Antidepressants in Animal Models
This compound's pharmacological actions have also been compared to conventional antidepressants, revealing a profile that combines antidepressant-like activity with unique cognitive-enhancing effects not typically seen with older antidepressants like tricyclic antidepressants (TCAs).
Neurochemically, this compound acts as a serotonin and norepinephrine reuptake inhibitor. nih.gov In microdialysis studies on rats, it dose-dependently increased the extracellular levels of both serotonin and norepinephrine in the frontal cortex. nih.gov Its potency in this regard was found to be nearly equivalent to the TCA amitriptyline (B1667244), with the notable exception that this compound produced a much stronger effect on extracellular serotonin levels. nih.gov Furthermore, this compound was found to significantly enhance the spontaneous release of serotonin from cortical synaptosomes, an action that may contribute to its potent effects on the serotonergic system. nih.gov
In behavioral models of depression, this compound exhibits antidepressant-like properties. For instance, in the forced swimming test, a standard screening model for antidepressants, this compound increased the number of wheel rotations (an indicator of active coping behavior) in mice. nih.govnih.gov It also inhibited muricidal behavior in raphe-lesioned rats, another model used to assess antidepressant potential. nih.gov
A key distinction between this compound and conventional antidepressants like amitriptyline and viloxazine (B1201356) emerges in tests of cognitive function. While this compound consistently enhanced the acquisition of learned behaviors in animal models, neither amitriptyline nor viloxazine demonstrated such effects. nih.gov In fact, amitriptyline was reported to impair learning behavior, which is often attributed to its anticholinergic properties. nih.gov This suggests that this compound's pro-cognitive effects are a distinguishing feature.
Table 2: Comparison of this compound and Conventional Antidepressants in Pre-clinical Animal Models
| Pharmacological Parameter | This compound | Amitriptyline (TCA) | Viloxazine |
|---|---|---|---|
| Serotonin Reuptake Inhibition | Yes nih.gov | Yes nih.gov | Not a primary mechanism |
| Norepinephrine Reuptake Inhibition | Yes nih.gov | Yes nih.gov | Yes nih.gov |
| Effect on Extracellular Serotonin | Strong increase nih.gov | Weaker increase than this compound nih.gov | Not reported |
| Antidepressant-like Activity (e.g., Forced Swim Test) | Effective nih.gov | Effective | Effective |
| Enhancement of Learned Behavior | Effective nih.gov | Impaired learning nih.gov | Not effective nih.gov |
Metabolism and Disposition Studies of Indeloxazine in Animal Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Species
Following oral administration of radiolabeled indeloxazine hydrochloride in male Sprague-Dawley rats, the total radioactivity in plasma reached a peak concentration approximately 15 minutes after administration. The plasma concentration then declined with an apparent half-life of 2.2 hours within the first 6 hours, followed by a slower decline thereafter. Unchanged this compound represented a decreasing percentage of the total radioactivity in plasma over time, falling from 13.5% at 15 minutes to 0.4% at 6 hours, with the drug itself decaying with a half-life of 0.9 hours tandfonline.comcapes.gov.brnih.gov.
Excretion studies indicated that after both oral and intravenous administration of the radiolabeled compound, approximately 61–65% of the dose was recovered in urine within 72 hours, while 31–36% was found in feces tandfonline.comnih.gov. In bile duct-cannulated animals, biliary excretion accounted for about 49% of the administered dose over a 72-hour period tandfonline.comcapes.gov.brnih.gov.
Identification and Characterization of this compound Metabolites
Seven metabolites of this compound have been isolated from plasma and urine and structurally characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) tandfonline.comcapes.gov.brnih.gov. These metabolites are formed through several distinct metabolic pathways.
One significant metabolic pathway involves the formation of dihydrodiols within the indene (B144670) ring structure of this compound. This transformation typically occurs through an epoxide intermediate, where an epoxide hydrolase adds two molecules of water across a double bond, resulting in a vicinal diol tandfonline.comcapes.gov.brnih.gov.
Hydroxylation, the addition of a hydroxyl (-OH) group, is another key metabolic modification observed in the indene ring of this compound. This process is generally mediated by cytochrome P450 (CYP) enzymes, which are a major class of enzymes involved in Phase I drug metabolism tandfonline.comcapes.gov.brsci-hub.se. The specific positions of hydroxylation on the indene ring can lead to various hydroxylated metabolites.
N-acetylation, a Phase II metabolic reaction, involves the addition of an acetyl group to a nitrogen atom. This pathway is catalyzed by N-acetyltransferase (NAT) enzymes tandfonline.comcapes.gov.brlongdom.orgontosight.airesearchgate.net. While the direct acetylation of this compound itself is not explicitly detailed, N-acetylation is a common metabolic route for amine-containing compounds and can occur on certain functional groups within the molecule or its metabolites.
The morpholine (B109124) ring of this compound is also subject to metabolic transformation, including oxidation and oxidative degradation tandfonline.comcapes.gov.brsci-hub.se. These reactions can lead to the formation of hydroxylated metabolites or the opening of the morpholine ring, potentially yielding amine or carboxylic acid derivatives. Cytochrome P450 enzymes, particularly CYP3A4, are often implicated in the oxidation of morpholine moieties sci-hub.se.
Following Phase I metabolism, this compound metabolites can undergo Phase II conjugation reactions, primarily with glucuronic acid or glucose tandfonline.comcapes.gov.brlongdom.orgd-nb.infodoi.orgnih.govwikipathways.orgwikipedia.org. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to hydroxyl or carboxyl groups, significantly increasing water solubility and facilitating excretion longdom.orgnih.govwikipathways.orgwikipedia.org. Similarly, glucose conjugation can occur, attaching a glucose molecule to the metabolite. The major metabolite identified in these studies was the trans-indandiol analogue of this compound, which was also found to be excreted as its glucuronic acid or glucose conjugates tandfonline.comcapes.gov.br.
Stereoselective Metabolism of this compound Enantiomers
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror-image forms, or enantiomers. While the compound is a chiral molecule, detailed studies specifically elucidating the stereoselective metabolism of its individual enantiomers were not found within the reviewed literature. Therefore, a comparative analysis of how the R- and S-enantiomers of this compound are differentially metabolized by animal systems is not available from the provided information.
Elucidation of Major Metabolic Pathways and Enzymes
Following administration, this compound is subject to various biotransformation processes in animal models. The identified metabolic pathways involve modifications to both the indene and morpholine ring systems. These transformations include:
Dihydrodiol formation: This process occurs in the indene ring.
Hydroxylation: The indene ring also undergoes hydroxylation.
N-acetylation: The morpholine ring can be modified through N-acetylation.
Oxidation and Oxidative Degradation: The morpholine ring is further subject to oxidation and oxidative degradation.
Some of the resulting metabolites are subsequently conjugated with glucuronic acid or glucose, increasing their polarity and facilitating their excretion. The major metabolite identified in rat studies appears to be the trans-indandiol analogue of this compound. The specific enzymes responsible for catalyzing these metabolic transformations, such as cytochrome P450 isoforms, were not explicitly identified in the reviewed studies.
Biliary and Renal Excretion Patterns of this compound and its Metabolites
The elimination of this compound and its metabolites from the body occurs through both the renal (urinary) and biliary (fecal) routes. Studies in rats have provided quantitative data on these excretion patterns over a 72-hour period following administration:
| Excretion Route | Percentage of Dose Excreted (72 hours) |
| Urinary | 61-65% |
| Fecal | 31-36% |
| Biliary | 49% |
Advanced Research Methodologies and Techniques in Indeloxazine Studies
In Vitro Experimental Models for Indeloxazine Research
In vitro models provide controlled environments for dissecting the molecular and cellular effects of this compound, allowing for precise measurements and the isolation of specific biological processes.
Receptor Binding Assays (e.g., Radioligand Binding)
Receptor binding assays are fundamental for characterizing the affinity and specificity of this compound for various neurotransmitter receptors. These assays typically involve incubating cell membranes or homogenates expressing specific receptors with a known radiolabeled ligand. The ability of this compound to displace this radioligand from its binding site provides a quantitative measure of its binding affinity (Ki) and selectivity. Studies have indicated that this compound exhibits preferential affinity for both serotonin (B10506) (5-HT) and norepinephrine (B1679862) reuptake sites, with reported Ki values for [³H]citalopram (a selective serotonin reuptake inhibitor) at 22.1 nM and for [³H]nisoxetine (a norepinephrine reuptake inhibitor) at 18.9 nM in rat cerebral cortex membranes nih.gov. These findings establish this compound as a potent inhibitor of both serotonin and norepinephrine reuptake, supporting its antidepressant-like effects. Radioligand binding assays are a cornerstone in drug discovery, offering sensitivity and precision in quantifying drug-receptor interactions merckmillipore.comoncodesign-services.comsci-hub.se.
Synaptosomal Preparations and Neurotransmitter Release Studies
Synaptosomes, which are isolated nerve terminals, serve as valuable in vitro models for studying neurotransmitter release mechanisms. By depolarizing synaptosomes, researchers can assess how this compound influences the release of neurotransmitters such as serotonin. In studies utilizing rat cortical synaptosomes, this compound was found to significantly enhance spontaneous [³H]serotonin release in a dose-dependent manner, with concentrations ranging from 10 to 1000 nM nih.gov. This observation suggests that this compound can modulate serotonergic neurotransmission by promoting serotonin release. Synaptosome preparations allow for the direct investigation of presynaptic function and the impact of compounds on exocytosis and neurotransmitter dynamics researchgate.netucl.ac.ukbiorxiv.org.
Cell Culture Models for Molecular Mechanism Elucidation
Cell culture models, including primary neuronal cultures or cell lines engineered to express specific receptors or transporters, are instrumental in elucidating the molecular mechanisms underlying this compound's actions. These models allow for detailed investigations into signal transduction pathways, gene expression changes, and protein interactions triggered by this compound. For instance, studies have explored this compound's role in facilitating acetylcholine (B1216132) (ACh) release in the rat frontal cortex, suggesting an involvement of endogenous serotonin and 5-HT₄ receptors. When applied locally via reverse dialysis, this compound increased cortical ACh output, an effect that was significantly attenuated by 5-HT₄ receptor antagonists, indicating a role for these receptors in mediating this compound's effects on cholinergic neurotransmission nih.govmedigraphic.com.
Xenopus Oocyte Expression Systems for Receptor Function Analysis
The Xenopus oocyte expression system is a powerful tool for studying the function of ion channels and neurotransmitter receptors. By injecting mRNA or DNA encoding specific receptors into oocytes, researchers can achieve high-level expression of functional proteins. This system allows for detailed electrophysiological characterization of receptor activity and the assessment of how compounds like this compound modulate this activity. While direct studies using this compound in Xenopus oocytes are not extensively detailed in the provided search results, the technique is broadly applied to evaluate drug-receptor interactions, including those involving serotonin receptors, which are relevant to this compound's known mechanisms wikipedia.orgnih.govcreative-bioarray.commdpi.comnih.gov. This system is particularly useful for characterizing ligand affinity, efficacy, and desensitization kinetics of expressed receptors.
In Vivo Neurochemical Measurement Techniques
In vivo techniques are essential for understanding how this compound affects neurochemistry within a living organism, providing a more comprehensive picture of its pharmacological effects in a physiological context.
Microdialysis for Extracellular Neurotransmitter Monitoring
Microdialysis is a widely used technique for the real-time monitoring of neurotransmitter concentrations in the extracellular fluid of the brain in awake, freely moving animals nih.govnih.govconductscience.compronexusanalytical.com. This method involves the implantation of a microdialysis probe into a specific brain region, through which a perfusate is circulated. Molecules from the extracellular space diffuse into the probe and are collected for subsequent analysis. Studies using microdialysis have demonstrated that intraperitoneal administration of this compound (at doses of 3 and 10 mg/kg) dose-dependently increased the extracellular levels of both serotonin and norepinephrine in the rat frontal cortex nih.gov. This in vivo finding directly supports the in vitro observations of this compound's reuptake inhibitory properties and its impact on monoaminergic systems. Microdialysis is a critical tool for correlating neurochemical changes with behavioral outcomes and for understanding the in vivo pharmacodynamics of drugs pronexusanalytical.commdpi.comnavinetics.com.
Compound Name Table:
| Compound Name |
| This compound |
| Citalopram (B1669093) |
| Nisoxetine (B1678948) |
| Amitriptyline (B1667244) |
| Serotonin |
| Norepinephrine |
| Acetylcholine |
References
nih.gov Yamaguchi T, Suzuki M, Yamamoto M (December 1997). "Facilitation of acetylcholine release in rat frontal cortex by this compound hydrochloride: involvement of endogenous serotonin and 5-HT4 receptors". Naunyn Schmiedebergs Arch Pharmacol. 356(6):712-20. wikipedia.org this compound. (n.d.). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Indeloxazine nih.gov Yamaguchi T, Suzuki M, Yamamoto M (December 1997). "Facilitation of acetylcholine release in rat frontal cortex by this compound hydrochloride: involvement of endogenous serotonin and 5-HT4 receptors". Naunyn Schmiedebergs Arch Pharmacol. 356(6):712-20. mdpi.com Wu, Y., Li, H., Zhu, Y., & Zhang, J. (2021). Advancements in Brain Research: The In Vivo/In Vitro Electrochemical Detection of Neurochemicals. Sensors (Basel), 21(13), 4367. nih.gov Thompson, A. C. (n.d.). Overview of Microdialysis. Current Protocols in Neuroscience, 7(1). nih.gov Bertaud, V., & Lancelot, C. (2018). Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides. Methods in Molecular Biology, 1815, 185-202. creative-bioarray.com Creative Bioarray. (n.d.). Xenopus Oocyte Screening Model. Retrieved from https://www.creative-bioarray.com/Xenopus-Oocyte-Screening-Model-resource-146.html researchgate.net Lewis, K., Maddipati, K. R., Naik, A., & Jena, B. P. (2017). Unique Lipid Chemistry of Synaptic Vesicle and Synaptosome Membrane Revealed Using Mass Spectrometry. Journal of Biological Chemistry, 292(7), 2745-2757. ucl.ac.uk Sihra, T. S. (n.d.). tss8. Retrieved from https://www.ucl.ac.uk/pharmacology/research-groups/talvinder-s-sihra/research-interests nih.govOverview of Brain Microdialysis . (n.d.). Current Protocols in Neuroscience, 7(1). conductscience.com Conduct Science. (n.d.). Brain Microdialysis Surgery Kit. Retrieved from https://conductscience.com/product/brain-microdialysis-surgery-kit/ pronexusanalytical.com Pronexus Analytical AB. (n.d.). Benefits of in vivo monitoring | Microdialysis. Retrieved from https://www.pronexus.se/en/benefits-of-in-vivo-monitoring-microdialysis/ navinetics.com Venton, B. J., & Zimmerman, J. B. (2020). Evaluation of electrochemical methods for tonic dopamine (B1211576) detection in vivo. Journal of Neuroscience Methods, 344, 108861. mdpi.com Bertaud, V., & Lancelot, C. (2023). The Xenopus Oocyte: A Tool for Membrane Biology. Membranes, 13(10), 1119. medchemexpress.com MedChemExpress. (n.d.). This compound hydrochloride ((rac)-AS1069562 hydrochloride) | Antidepressant. Retrieved from https://www.medchemexpress.com/indeloxazine-hydrochloride.html nih.gov Fucile, S., & Zaccolo, M. (2017). Expression of functional neurotransmitter receptors in Xenopus oocytes after injection of human brain membranes. Methods in Molecular Biology, 1516, 233-249. medigraphic.com Yamaguchi, T., Suzuki, M., & Yamamoto, M. (1997). Facilitation of acetylcholine release in rat frontal cortex by this compound hydrochloride: involvement of endogenous serotonin and 5-HT4 receptors. Archives of Pharmacology, 356(6), 712-720. biorxiv.org Ainatzi, S., Kaufmann, S. V., Silbern, I., Georgiev, S. V., Lorenz, S., & Georgiev, S. O. (2024). Calcium-triggered (de)ubiquitination events in synapses. bioRxiv. merckmillipore.com Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from https://www.oncodesign.com/en/blog/radioligand-binding-assays-a-lost-art-in-drug-discovery/ oncodesign-services.com Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from https://www.oncodesign.com/en/blog/radioligand-binding-assays-a-lost-art-in-drug-discovery/ sci-hub.se Methods in Cell Biology, Volume 132, ISSN 0091-679X. (2016). GPCR-radioligand binding assays. mdpi.com Praptiwi, A., & Purnomo, A. S. (2023). Microorganisms: A Potential Source of Bioactive Molecules for Antioxidant Applications. International Journal of Food Science, 2023. google.com US20160038559A1 - Methods and compositions for inhibiting glyoxalase 1 (glo1) - Google Patents. (2016).
Data Table:
| Technique | Neurotransmitter/Molecule Monitored | Key Finding | Reference |
| Radioligand Binding Assay | Serotonin (5-HT) reuptake sites | This compound showed preferential affinity (Ki: 22.1 nM) for [³H]citalopram binding sites in rat cerebral cortex membranes. | nih.gov |
| Radioligand Binding Assay | Norepinephrine (NE) reuptake sites | This compound showed preferential affinity (Ki: 18.9 nM) for [³H]nisoxetine binding sites in rat cerebral cortex membranes. | nih.gov |
| Synaptosomal Release Studies | Serotonin (³H-serotonin) | Spontaneous [³H]serotonin release from rat cortical synaptosomes was significantly enhanced by this compound (10-1000 nM). | nih.gov |
| In Vivo Microdialysis | Extracellular Serotonin (5-HT) | Intraperitoneal injection of this compound (3 and 10 mg/kg) dose-dependently increased extracellular serotonin levels in rat frontal cortex. | nih.gov |
| In Vivo Microdialysis | Extracellular Norepinephrine (NE) | Intraperitoneal injection of this compound (3 and 10 mg/kg) dose-dependently increased extracellular norepinephrine levels in rat frontal cortex. | nih.gov |
| In Vivo Microdialysis | Acetylcholine (ACh) | Systemic administration of this compound (3 and 10 mg/kg, i.p.) increased ACh output in the frontal cortex of conscious rats in a dose-dependent manner. | nih.gov |
| In Vitro Cell Culture (Reverse Dialysis) | Acetylcholine (ACh) | Local application of this compound (10 and 30 µM) increased cortical ACh output. This effect was significantly inhibited by 5-HT₄ receptor antagonists. | nih.gov |
| In Vitro Cell Culture (Reverse Dialysis) | Serotonin (5-HT) | Local application of this compound (10 and 30 µM) increased cortical 5-HT output. | nih.gov |
Neurotransmitter Turnover and Metabolite Analysis in Brain Regions
Research into this compound's effects on the brain has involved investigations into its impact on energy and glucose metabolism, as well as its interactions with neurotransmitter systems. Studies utilizing animal models have provided valuable data in this domain. For instance, investigations into the four-vessel occlusion rat model examined the effects of this compound hydrochloride on brain energy metabolism nih.gov. In these studies, a one-week dosing regimen of this compound at 2 mg/kg demonstrated slight increases in ATP and total adenine (B156593) nucleotides levels nih.gov. Furthermore, analysis of 14C-2-deoxyglucose metabolism revealed that this compound-treated groups showed a modest improvement in glucose uptake compared to untreated ischemic control groups. Specifically, high 14C-2-deoxyglucose metabolism was observed in regions such as the hippocampus, cortex, and thalamus, suggesting a potential protective effect on brain damage nih.gov.
Beyond energy metabolism, this compound's influence on neurotransmitter systems has also been explored. Studies have indicated that this compound hydrochloride can facilitate the release of acetylcholine in the rat frontal cortex, with evidence pointing to the involvement of endogenous serotonin and 5-HT4 receptors in this process medchemexpress.com. Additionally, research has focused on the effects of this compound hydrochloride on monoamines and their corresponding metabolites within the rat brain oup.com.
Structural Elucidation and Analytical Chemistry Approaches
The precise characterization of this compound and its metabolites relies heavily on advanced analytical chemistry techniques, including spectroscopy and chromatography coupled with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique in analytical chemistry, enabling the detailed elucidation of molecular structures by analyzing the magnetic properties of atomic nuclei adpcollege.ac.innanoqam.ca. It provides critical information regarding the number and types of atoms, such as protons and carbons, present within a molecule, and their connectivity adpcollege.ac.in. In the study of this compound, NMR spectroscopy, in conjunction with infrared (IR) and mass spectrometry, has been instrumental in characterizing its various metabolites isolated from biological samples like plasma and urine tandfonline.comnih.gov. Furthermore, NMR serves as a valuable supplementary method for the screening and quantitative analysis of drugs and their metabolites, demonstrating a notable concordance with Gas Chromatography-Mass Spectrometry (GC-MS) in forensic and clinical toxicology applications nih.gov.
Mass Spectrometry (MS) and Chromatography-MS Techniques
Mass Spectrometry (MS), often coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), forms the backbone of modern analytical chemistry for identifying and quantifying compounds pioneerpublisher.comslideshare.netund.educhromatographyonline.comelifesciences.orgkit.edu. Hyphenated techniques like GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful, offering high specificity, sensitivity, and the ability to analyze complex mixtures, with LC-MS/MS often regarded as the gold standard for in vivo drug analysis nih.gov.
For this compound, specific quantitative methods have been developed using both High-Performance Liquid Chromatography (HPLC) with fluorescence detection and GC-MS for its determination in plasma nih.gov. These methods typically involve extraction from alkalinized plasma, with subsequent derivatization steps for HPLC or conversion to specific derivatives for GC-MS analysis nih.gov. The GC-MS approach commonly employs selected-ion monitoring for precise quantification nih.gov. The seven identified metabolites of this compound have also been characterized using mass spectrometry, contributing to a comprehensive understanding of its metabolic profile tandfonline.comnih.gov.
Table 1: Determination of this compound in Plasma
| Method | Limit of Detection (LOD) | Correlation (vs. other method) |
| HPLC | 5 ng/mL | r = 0.9901 |
| GC-MS | 2 ng/mL | r = 0.9901 |
Note: The correlation coefficient (r) indicates the strong agreement between the HPLC and GC-MS methods for this compound quantification in plasma samples nih.gov.
X-Ray Crystallography for Molecular Structure Determination
X-ray crystallography stands as a fundamental experimental technique for the definitive determination of molecular structures at an atomic level wikipedia.orgazolifesciences.comgoogleapis.com. This method relies on analyzing the diffraction patterns generated when X-rays interact with a crystalline sample, providing a detailed three-dimensional map of electron density that reveals the precise positions of atoms and the nature of chemical bonds wikipedia.orgazolifesciences.com. It is widely recognized as one of the most comprehensive techniques for molecular structure determination and plays a crucial role in various scientific disciplines, including drug design, materials science, and structural biology azolifesciences.comnih.gov. While specific crystal structure data for this compound itself were not detailed in the reviewed literature, X-ray crystallography is a standard and essential tool for confirming the exact molecular architecture of compounds, which is critical for understanding their properties and interactions azolifesciences.comnih.gov.
Computational Chemistry and Bioinformatics in this compound Research
Computational chemistry and bioinformatics offer powerful in silico tools that accelerate drug discovery and enhance the understanding of molecular interactions, including those involving this compound usp.brnaiss.sebayer.comvivabiotech.comembl.org.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a key computational method employed to predict how molecules, such as drug candidates (ligands), bind to biological targets (receptors) openaccessjournals.comopenaccessjournals.commdpi.com. This technique simulates the binding process at an atomic resolution, allowing researchers to forecast the most favorable binding orientations and estimate the binding affinity between the ligand and the receptor openaccessjournals.comopenaccessjournals.com. By employing scoring functions that evaluate interactions like hydrogen bonding and van der Waals forces, molecular docking aids in identifying potential drug candidates, analyzing critical ligand-receptor interactions, and optimizing molecular structures to improve binding efficacy openaccessjournals.comopenaccessjournals.com.
These computational approaches are invaluable for drug discovery research, providing insights into binding mechanisms and therapeutic potential openaccessjournals.comopenaccessjournals.commdpi.comresearchgate.net. Given that this compound is known to interact with targets such as serotonin and norepinephrine receptors and transporters medchemexpress.com, molecular docking studies can be utilized to model its interactions with these specific biological molecules. Such modeling can elucidate this compound's mechanism of action and guide the design of novel compounds with similar or improved pharmacological profiles. Studies involving related heterocyclic compounds have successfully demonstrated the utility of molecular docking in predicting binding affinities and identifying key interaction patterns essential for biological activity mdpi.comresearchgate.netbiotechrep.ir.
QSAR and Cheminformatics for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics represent powerful computational strategies integral to modern drug discovery and development. QSAR establishes quantitative, mathematical models that correlate a compound's chemical structure with its biological activity, utilizing physicochemical properties and molecular descriptors as predictive variables jocpr.comwikipedia.org. Cheminformatics, conversely, employs computational tools and chemical databases to manage, analyze, and interpret chemical information, thereby facilitating the identification, organization, and prediction of molecular properties and activities ripublication.comqima-lifesciences.com.
These methodologies are pivotal for predicting a wide array of biological activities, including drug efficacy, potency, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME) jocpr.comqima-lifesciences.com. By analyzing datasets comprising known compounds and their associated activities, QSAR models can forecast the biological performance of novel chemical entities prior to their synthesis and experimental evaluation jocpr.comjchemlett.comarxiv.orgfrontiersin.org. Cheminformatics tools enable the virtual screening of extensive compound libraries, accelerating the identification of potential drug candidates possessing desired biological characteristics qima-lifesciences.comnih.gov. For example, QSAR models can accurately predict key parameters such as partition coefficients (e.g., log P), which are critical indicators of a compound's "druglikeness" according to established rules wikipedia.org.
This compound is characterized by its multifaceted pharmacological profile, acting as a serotonin releasing agent, a norepinephrine reuptake inhibitor, and an NMDA receptor antagonist. Preclinical studies have also indicated nootropic, neuroprotective, anticonvulsant, and antidepressant-like effects in animal models wikipedia.org. These known activities present significant opportunities for QSAR and cheminformatics investigations aimed at elucidating its precise mechanisms of action and guiding the design of related compounds with potentially improved or novel therapeutic properties.
However, a comprehensive review of the available scientific literature within the scope of this analysis did not yield specific published QSAR or cheminformatics studies directly focused on this compound. Consequently, detailed research findings or data tables illustrating the application of these methodologies to this compound cannot be presented here.
Data-driven Approaches for SAR Exploration
Data-driven approaches represent a class of computational techniques, prominently featuring machine learning and statistical modeling, dedicated to the exploration of Structure-Activity Relationships (SAR) within chemical compound datasets ripublication.comfrontiersin.orgresearchgate.net. These methods are designed to discern intricate patterns and correlations between molecular structures and their corresponding biological activities or physicochemical properties by analyzing large volumes of experimental data, often sourced from high-throughput screening (HTS) campaigns or public chemical databases nih.govresearchgate.net.
The fundamental objective of these data-driven SAR explorations is to pinpoint critical structural features or molecular descriptors that exert a significant influence on a compound's biological performance, thereby enabling rational drug design and optimization jocpr.comfrontiersin.org. By identifying these key structural determinants, researchers can enhance desired activities while simultaneously mitigating or eliminating undesirable effects jocpr.com. Data mining techniques, such as clustering and classification algorithms, are employed to group structurally similar compounds and predict the activity of new molecules based on the patterns learned from existing data ripublication.comfrontiersin.org.
While this compound's established pharmacological profile suggests a fertile ground for SAR studies, specific published data-driven approaches focusing on its SAR exploration were not identified in the reviewed literature. Such studies would typically involve the systematic analysis of a series of this compound analogs or related compounds, incorporating diverse structural modifications, to precisely identify the structural elements that dictate their biological activity and selectivity.
As no specific data-driven SAR studies pertaining to this compound were found within the scope of this review, detailed research findings or data tables exemplifying these approaches for this particular compound are not available for inclusion.
Future Directions and Emerging Research Opportunities for Indeloxazine
Investigation of Unexplored Molecular Targets and Pathways
While Indeloxazine is primarily recognized for its role as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, its full mechanistic profile may be more complex. nih.gov Future research is poised to delve into molecular targets and pathways beyond its established effects on monoamine transporters. Given its classification as a "cerebral activator" and its observed effects on learning and memory, several unexplored avenues warrant investigation. nih.gov
One promising area of future study is the potential interaction of this compound with the cholinergic system . Cholinergic receptors are well-established targets for cognitive enhancement, and drugs that modulate acetylcholine (B1216132) are used in the treatment of various cognitive disorders. nih.govtechexplorist.com Investigating whether this compound directly or indirectly influences cholinergic neurotransmission could provide a more comprehensive understanding of its pro-cognitive effects. researchgate.net
The glutamatergic system represents another critical area for future research. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. jimc.ir There is growing evidence that dysfunction in the glutamatergic system is implicated in a range of neuropsychiatric disorders. mdpi.com Studies exploring this compound's potential modulation of glutamate receptors, such as NMDA and AMPA receptors, could reveal novel mechanisms contributing to its therapeutic effects. nih.gov
Furthermore, the impact of this compound on neuroplasticity pathways is an emerging field of interest. Antidepressants are increasingly understood to exert their long-term effects by promoting neuroplastic changes, including neurogenesis and synaptogenesis. mdpi.com These processes are often mediated by neurotrophic factors like brain-derived neurotrophic factor (BDNF). Future studies could investigate whether chronic administration of this compound leads to alterations in BDNF expression and other markers of neuroplasticity. mdpi.com
| Potential Unexplored Target/Pathway | Rationale for Investigation with this compound | Potential Therapeutic Implications |
| Cholinergic System | Key role in cognition and memory; potential to explain pro-cognitive effects beyond monoamine uptake inhibition. nih.govtechexplorist.com | Enhanced cognitive benefits, potential for treating dementia-related cognitive decline. |
| Glutamatergic System | Central to synaptic plasticity and learning; dysfunction implicated in mood disorders. jimc.irmdpi.com | Novel antidepressant mechanisms, improved treatment for refractory depression. |
| Neuroplasticity Pathways (e.g., BDNF) | Long-term antidepressant effects are linked to structural and functional brain changes. mdpi.com | Understanding sustained therapeutic action, identifying biomarkers of treatment response. |
| Neuroinflammation | Growing evidence for the role of inflammation in psychiatric disorders; monoamines modulate neuroimmune responses. frontiersin.org | Novel anti-inflammatory actions, broader applications in neuroinflammatory conditions. |
Development of Novel this compound Derivatives with Refined Pharmacological Profiles
The development of novel derivatives of existing therapeutic agents is a cornerstone of medicinal chemistry, aiming to enhance efficacy, improve safety profiles, and refine pharmacological actions. For this compound, the synthesis of new analogs presents an opportunity to build upon its known therapeutic effects. researchgate.net Future research in this area would likely focus on modifying the core morpholine (B109124) and indenoxy moieties to achieve specific therapeutic goals.
One direction for the development of this compound derivatives could be the creation of compounds with altered selectivity for serotonin and norepinephrine transporters. By systematically modifying the chemical structure, it may be possible to generate analogs with a higher affinity for one transporter over the other, or to introduce affinity for the dopamine (B1211576) transporter, creating a triple reuptake inhibitor. wikipedia.org Such modifications could lead to tailored therapeutic effects for specific patient populations or indications.
Another avenue of exploration is the synthesis of derivatives with enhanced cognitive-enhancing properties. This could involve designing molecules that not only inhibit monoamine reuptake but also interact with other targets relevant to memory and learning, such as cholinergic or glutamatergic receptors. nih.gov The synthesis of isoalloxazine derivatives as potential anti-Alzheimer's agents serves as a relevant example of how a core structure can be modified to target cognitive pathways. nih.gov
Furthermore, the development of derivatives could aim to improve pharmacokinetic properties, such as bioavailability and half-life, to optimize dosing regimens. The process for synthesizing labeled this compound for metabolic studies provides a foundational methodology that could be adapted for the creation and evaluation of new analogs.
| Potential Derivative Class | Desired Pharmacological Refinement | Rationale |
| Selective Monoamine Reuptake Inhibitors | Increased selectivity for SERT or NET, or introduction of DAT inhibition. wikipedia.org | Tailor therapeutic effects for specific disorders (e.g., anxiety vs. ADHD). |
| Multi-target Cognitive Enhancers | Combined monoamine reuptake inhibition with cholinergic or glutamatergic activity. nih.govnih.gov | Synergistic effects on cognition for more profound therapeutic outcomes. |
| Prodrugs or Bioisosteres | Improved oral bioavailability, extended duration of action, or altered metabolic profile. | Enhanced patient compliance and more stable therapeutic blood levels. |
| Photo-activatable Derivatives | Spatiotemporal control of drug action for research purposes. | Precise investigation of the neural circuits modulated by this compound. |
Advanced Pre-clinical Models for Mechanistic Insights
To further elucidate the mechanisms of action of this compound and to explore its full therapeutic potential, the use of advanced pre-clinical models will be crucial. While traditional models have been valuable, newer and more sophisticated approaches can provide deeper insights into the compound's effects on complex neural circuits and behaviors.
For instance, to investigate the cognitive-enhancing properties of this compound, researchers could move beyond standard behavioral tests and employ more complex paradigms that assess specific domains of cognition, such as executive function, working memory, and cognitive flexibility. These studies could be conducted in animal models that more closely mimic human neuropathological conditions.
The use of optogenetics and chemogenetics in animal models would allow for the precise manipulation of specific neuronal populations. This would enable researchers to dissect the exact neural circuits through which this compound exerts its effects on mood and cognition. For example, by selectively activating or inhibiting serotonergic neurons in the prefrontal cortex, one could determine the contribution of this specific pathway to the antidepressant-like effects of the drug.
In vitro models , such as 3D brain organoids derived from human induced pluripotent stem cells (iPSCs), offer a powerful platform for studying the effects of this compound on human neuronal development and function. These models can be used to investigate the compound's impact on neurogenesis, synaptogenesis, and neuronal network activity in a human-relevant context.
Finally, the use of animal models of specific diseases, such as stroke or traumatic brain injury, could provide further evidence for the neuroprotective effects of this compound. nih.govdntb.gov.ua
| Pre-clinical Model | Potential Application for this compound Research | Mechanistic Insights to be Gained |
| Complex Cognitive Behavioral Paradigms | Assessment of effects on executive function, attention, and decision-making. | Understanding of the specific cognitive domains enhanced by this compound. |
| Optogenetic/Chemogenetic Models | Dissection of the neural circuits underlying the antidepressant and pro-cognitive effects. | Identification of the key neuronal populations and pathways modulated by this compound. |
| Human iPSC-derived Brain Organoids | Investigation of effects on human neurogenesis, synaptogenesis, and network function. | Elucidation of the developmental and cellular mechanisms of action in a human context. |
| Animal Models of Neurological Injury | Evaluation of neuroprotective and restorative properties following stroke or TBI. nih.govdntb.gov.ua | Confirmation and characterization of the neuroprotective potential of this compound. |
Integrative Omics Approaches in this compound Research (e.g., transcriptomics, proteomics related to its mechanisms)
Integrative omics approaches offer a powerful, unbiased way to explore the molecular mechanisms of drug action. By simultaneously measuring changes across multiple biological layers, researchers can gain a holistic understanding of how this compound affects the brain at a systems level.
Transcriptomics , through techniques like RNA-sequencing, can be used to identify changes in gene expression in specific brain regions following this compound administration. This could reveal novel genes and pathways that are modulated by the drug, providing clues to its broader mechanisms of action beyond monoamine reuptake inhibition.
Proteomics can be employed to study changes in the levels and post-translational modifications of proteins in response to this compound. This could help to identify the downstream signaling cascades that are activated by the drug and to discover novel protein targets.
Metabolomics can provide insights into the effects of this compound on brain energy metabolism and neurotransmitter synthesis. Studies have already suggested that this compound may facilitate cerebral energy metabolism, and metabolomic analyses could further clarify these effects. nih.govnih.gov
By integrating data from these different omics platforms, researchers can construct comprehensive models of this compound's mechanism of action. This could lead to the identification of novel biomarkers for treatment response and the discovery of new therapeutic applications for the drug.
| Omics Approach | Research Question for this compound | Potential Discoveries |
| Transcriptomics (RNA-seq) | Which genes are differentially expressed in the prefrontal cortex and hippocampus after chronic this compound treatment? | Novel molecular pathways involved in the therapeutic effects of this compound. |
| Proteomics (Mass Spectrometry) | How does this compound alter the phosphoproteome of synaptic terminals? | Key signaling proteins and kinases that mediate the effects of this compound on synaptic function. |
| Metabolomics (NMR/MS) | What are the effects of this compound on the metabolic profiles of different brain regions? | A detailed understanding of how this compound modulates cerebral energy metabolism and neurotransmitter pathways. nih.govnih.gov |
| Integrated Multi-omics Analysis | How do changes in gene expression, protein levels, and metabolite concentrations correlate with the behavioral effects of this compound? | A systems-level understanding of the drug's mechanism of action and the identification of potential biomarkers. |
Computational and AI-Driven Drug Discovery for this compound-like Compounds
Computational and artificial intelligence (AI)-driven approaches are revolutionizing drug discovery and development. These technologies can be leveraged to accelerate the identification and optimization of novel compounds with pharmacological profiles similar to or improved upon that of this compound.
Virtual screening of large chemical libraries can be used to identify novel molecules that are predicted to bind to the serotonin and norepinephrine transporters. By using the known structure of this compound as a template, computational models can search for compounds with similar chemical features but potentially improved properties.
De novo drug design algorithms, powered by AI, can generate entirely new molecular structures that are optimized to interact with the desired targets. These algorithms can explore a vast chemical space to design novel this compound-like compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to guide the synthesis of new this compound analogs with improved therapeutic properties.
AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify promising compounds with a higher likelihood of success in clinical development.
| Computational/AI Approach | Application in this compound-like Drug Discovery | Expected Outcome |
| Virtual Screening | Identification of novel scaffolds that mimic the pharmacophore of this compound. | A diverse set of hit compounds for further experimental validation. |
| De novo Drug Design | Generation of novel chemical entities with optimized binding to monoamine transporters. | Potentially patentable new chemical entities with improved pharmacological profiles. |
| QSAR Modeling | Prediction of the biological activity of virtual this compound analogs. | Prioritization of synthetic efforts towards the most promising candidates. |
| AI-powered ADMET Prediction | In silico assessment of the drug-like properties of newly designed compounds. | Early identification and elimination of candidates with unfavorable pharmacokinetic or toxicity profiles. |
Potential for Repurposing or Novel Applications based on Elucidated Mechanisms
Drug repurposing, the identification of new uses for existing drugs, offers a faster and more cost-effective route to new therapies. As the mechanistic understanding of this compound deepens, opportunities for its repurposing for novel indications may emerge.
Given its action as a serotonin-norepinephrine reuptake inhibitor (SNRI), this compound could be investigated for other conditions where SNRIs have shown efficacy. These include various chronic pain conditions , such as neuropathic pain and fibromyalgia, where dual-acting agents are often beneficial. nih.govnih.gov The analgesic effects of the (+)-isomer of this compound in a rat model of neuropathic pain support this potential application. researchgate.net
The cognitive-enhancing effects of this compound suggest its potential use in treating cognitive impairments associated with various neurological and psychiatric disorders, such as schizophrenia, ADHD, or age-related cognitive decline. nih.govresearchgate.net
Emerging research has also highlighted unexpected roles for monoamine reuptake inhibitors. For instance, some studies suggest that selective serotonin reuptake inhibitors (SSRIs) may have anti-cancer properties by enhancing the immune system's ability to fight tumors. scitechdaily.com Given the partial overlap in mechanism, investigating the potential immunomodulatory and anti-neoplastic effects of this compound could be a novel and exciting area of research.
Further exploration of its effects on cerebral metabolism and its anti-hypoxic actions could also point to applications in conditions characterized by cerebral ischemia or metabolic dysfunction . nih.gov
| Potential New Application | Rationale Based on Mechanism | Supporting Evidence/Precedent |
| Chronic Pain (e.g., Neuropathic Pain) | SNRIs are an established treatment for various chronic pain states. nih.govpsu.edu | Analgesic effects of the (+)-isomer of this compound in a preclinical pain model. researchgate.net |
| Cognitive Deficits in Schizophrenia/ADHD | Pro-cognitive effects and modulation of norepinephrine and serotonin, which are implicated in attention and executive function. researchgate.net | Observed enhancement of learning and memory in preclinical studies. nih.gov |
| Adjunctive Cancer Therapy | Potential immunomodulatory effects similar to those reported for SSRIs. scitechdaily.com | The known interplay between the serotonergic system and immune function. |
| Neuroprotection in Ischemic Conditions | Demonstrated anti-hypoxic and anti-ischemic actions and facilitation of cerebral energy metabolism. nih.gov | Improved outcomes in preclinical models of cerebral ischemia. nih.gov |
Q & A
What experimental protocols are recommended for assessing Indeloxazine’s neuroprotective efficacy in preclinical models?
To evaluate this compound’s neuroprotective effects, researchers should adopt standardized methodologies such as:
- In vivo models : Utilize controlled ischemia-reperfusion injury models (e.g., middle cerebral artery occlusion in rodents) with predefined endpoints (e.g., infarct volume quantification via MRI or histopathology) .
- Behavioral assays : Implement validated tests (e.g., Morris water maze for cognitive function) to correlate pharmacological outcomes with behavioral metrics .
- Dosage optimization : Conduct dose-response studies using pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish therapeutic windows .
Note: Ensure compliance with ethical guidelines for animal studies, including randomization and blinding to reduce bias .
How can contradictory findings in this compound’s serotonergic modulation across studies be systematically resolved?
Contradictions in mechanistic data (e.g., variations in 5-HT reuptake inhibition potency) require:
- Methodological audit : Compare experimental conditions (e.g., receptor-binding assay protocols, tissue specificity, or species differences) .
- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., batch-to-batch compound purity) .
- Replication studies : Validate findings using orthogonal techniques (e.g., electrophysiology paired with microdialysis) .
Advanced consideration: Use computational models to simulate receptor-ligand interactions under varying physiological conditions .
What statistical frameworks are optimal for analyzing dose-dependent cognitive outcomes in this compound trials?
For dose-response studies:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy plateaus .
- Multivariate analysis : Adjust for covariates (e.g., age, baseline cognitive scores) using ANCOVA to isolate treatment effects .
- Error propagation : Quantify uncertainties in raw data (e.g., behavioral test variability) via Monte Carlo simulations .
Reporting standard: Present processed data in tables with confidence intervals, reserving raw datasets for supplementary files .
How should researchers design studies to differentiate this compound’s acute vs. chronic pharmacological profiles?
- Temporal sampling : Collect biomarkers (e.g., plasma concentrations of monoamines) at multiple timepoints post-administration .
- Crossover trials : Compare acute (single-dose) and chronic (multi-week) regimens in the same cohort to control for inter-individual variability .
- Endpoint diversification : Combine biochemical (e.g., ELISA for BDNF levels) and functional (e.g., EEG for neural oscillations) measures .
Advanced tip: Apply longitudinal mixed-effects models to account for time-dependent changes .
What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?
- Blinding protocols : Ensure outcome assessors are blinded to treatment allocation in historical datasets .
- Sensitivity analysis : Test robustness of conclusions by excluding outlier studies or adjusting for publication bias .
- Transparency : Share pre-registered analysis plans and code repositories to enable independent verification .
How can researchers address gaps in understanding this compound’s metabolite activity?
- Metabolite profiling : Use LC-MS/MS to identify and quantify major metabolites in biological matrices .
- In vitro screening : Test metabolites against target receptors (e.g., σ-1 receptors) to assess functional contributions .
- Cross-species comparison : Compare metabolite profiles in humanized rodent models vs. human hepatocytes .
What are the best practices for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
- Scaffold diversification : Modify the oxazine ring and side chains while maintaining a core pharmacophore .
- High-throughput screening : Use automated platforms to test analog libraries for binding affinity and selectivity .
- Crystallography : Resolve X-ray structures of analogs bound to targets (e.g., SERT) to guide rational design .
How should conflicting in vitro vs. in vivo efficacy data for this compound be interpreted?
- Bioavailability assessment : Measure brain-to-plasma ratios to evaluate blood-brain barrier penetration .
- Tissue-specific metabolism : Compare hepatic vs. neural metabolic pathways using microsomal assays .
- Pathway analysis : Integrate transcriptomic data to identify compensatory mechanisms in vivo .
What ethical and methodological considerations apply to human studies involving this compound?
- Informed consent : Disclose potential risks (e.g., serotonergic side effects) in participant recruitment materials .
- Adverse event monitoring : Implement real-time pharmacovigilance protocols .
- Equity : Ensure diverse demographic representation to generalize findings .
How can researchers optimize literature reviews to identify understudied applications of this compound?
- Systematic searches : Use Boolean operators (e.g., "this compound AND (neuroprotection OR cognition)") across PubMed, Embase, and Cochrane .
- Citation chaining : Track references in seminal papers to uncover niche studies .
- Text mining : Deploy NLP tools to extract latent themes from full-text repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
